molecular formula C11H19NO2 B13244386 (2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid

(2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid

Cat. No.: B13244386
M. Wt: 197.27 g/mol
InChI Key: SWBXUXJBRLZKKK-YUCVTWSNSA-N
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Description

(2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid is a non-proteinogenic amino acid featuring a rigid bicyclo[2.2.2]octane moiety attached to the β-carbon of an L-alanine backbone. The bicyclo[2.2.2]octane system, a cubane-like hydrocarbon, imparts exceptional steric bulk and conformational rigidity, making this compound a valuable scaffold in medicinal chemistry for designing peptidomimetics or enzyme inhibitors.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(2S)-2-amino-3-(1-bicyclo[2.2.2]octanyl)propanoic acid

InChI

InChI=1S/C11H19NO2/c12-9(10(13)14)7-11-4-1-8(2-5-11)3-6-11/h8-9H,1-7,12H2,(H,13,14)/t8?,9-,11?/m0/s1

InChI Key

SWBXUXJBRLZKKK-YUCVTWSNSA-N

Isomeric SMILES

C1CC2(CCC1CC2)C[C@@H](C(=O)O)N

Canonical SMILES

C1CC2(CCC1CC2)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid typically involves the use of specific organic reactions to construct the bicyclic framework. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions . This method provides good yields and high enantioselectivity, making it suitable for producing the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a model compound for studying the behavior of bicyclic structures in biological systems.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Research Implications

The rigid bicyclo[2.2.2]octane system in the target compound offers advantages over flexible or strained analogs:

  • Metabolic Stability : Reduced enzymatic degradation compared to aromatic or linear side chains.
  • Stereochemical Control : The bicyclo[2.2.2]octane’s fixed geometry enables precise spatial positioning in drug-receptor interactions.

Biological Activity

(2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid, commonly referred to as bicyclo[2.2.2]octan amino acid, is a compound with potential therapeutic applications due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : (S)-2-amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid
  • Molecular Formula : C₁₁H₁₉NO₂
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 1932232-15-9

Biological Activity Overview

The biological activity of (2S)-2-amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid has been investigated in various studies, revealing its potential effects on multiple biological systems.

Antimicrobial Activity

Research indicates that derivatives of bicyclo[2.2.2]octane exhibit significant antimicrobial properties. For instance, bicyclo[2.2.2]octan-2-one derivatives have shown promising antitrypanosomal and antimalarial activities, with IC₅₀ values indicating potent efficacy against Trypanosoma brucei and Plasmodium falciparum .

Compound TypeTarget OrganismIC₅₀ Value (µM)
Bicyclo[2.2.2]octan derivativesTrypanosoma brucei<0.3
Bicyclo[2.2.2]octan derivativesPlasmodium falciparum0.23 - 0.72
SuramineTrypanosoma brucei0.0075

These findings suggest that the bicyclo structure contributes to the bioactivity of these compounds, making them potential candidates for further development as antiprotozoal agents.

Neuropharmacological Effects

The bicyclic structure of (2S)-2-amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid may influence neurotransmitter systems, particularly glutamate receptors, which are vital for synaptic transmission and plasticity in the central nervous system (CNS). Preliminary studies suggest that modifications to this compound could lead to novel neuroactive agents that modulate glutamatergic signaling pathways .

The exact mechanisms by which (2S)-2-amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid exerts its biological effects are still under investigation; however, several hypotheses have emerged based on related compounds:

  • Inhibition of Enzyme Activity : Similar bicyclic compounds have been shown to inhibit enzymes critical for the survival of pathogens, suggesting a possible mechanism for the observed antimicrobial activity.
  • Modulation of Receptor Activity : The structural similarities with known neurotransmitter analogs indicate potential interactions with neurotransmitter receptors, particularly in modulating glutamate receptor activity.

Case Studies

A notable study focused on the synthesis and evaluation of bicyclo[2.2.2]octane derivatives demonstrated their effectiveness against resistant strains of malaria . The study highlighted the structural modifications that enhanced biological activity and provided insights into optimizing these compounds for therapeutic use.

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